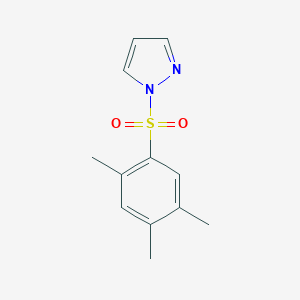

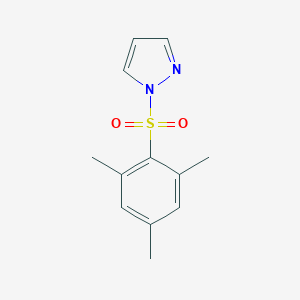

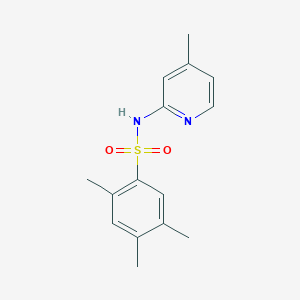

2,4,5-trimetil-N-(4-metil-2-piridinil)bencensulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, also known as TMB-PS, is a chemical compound that has been extensively studied for its potential use in scientific research. TMB-PS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mecanismo De Acción

Target of Action

The primary targets of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide are currently unknown. The compound is still under investigation and more research is needed to identify its specific targets .

Mode of Action

As the compound is still under investigation, further studies are required to elucidate how it interacts with its targets and the resulting changes .

Result of Action

As the compound is still under investigation, further studies are required to describe these effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide for lab experiments is its ability to act as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. However, one limitation of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.

Direcciones Futuras

There are many potential future directions for research involving 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. One area of interest is the development of new methods for synthesizing 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, which may improve its properties and make it more useful for a wider range of experiments. Additionally, further research is needed to fully understand the mechanism of action of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide and its effects on biological systems. Finally, there is potential for the development of new applications for 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide in fields such as medicine and biotechnology.

Métodos De Síntesis

2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 4-methyl-2-pyridinecarboxamide in the presence of a base such as triethylamine. Other methods of synthesis include the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 4-methyl-2-pyridine in the presence of a base, followed by reaction with ammonia or an amine.

Aplicaciones Científicas De Investigación

Medicina: Antidepresivos y Analgésicos

2,4,5-trimetil-N-(4-metil-2-piridinil)bencensulfonamida: está estructuralmente relacionado con las aminas secundarias, que son fundamentales en la síntesis de varios productos farmacéuticos. Las aminas secundarias forman la columna vertebral de muchos antidepresivos como la clomipramina y la desipramina, así como de analgésicos opiáceos como la codeína y la morfina . El papel del compuesto en la síntesis de estos medicamentos es crucial debido a su estabilidad y reactividad, lo que permite la creación de complejas moléculas farmacéuticas.

Ciencia de Materiales: Estructuras Supramoleculares

La estructura molecular única de This compound lo convierte en un excelente candidato para crear estructuras supramoleculares en ciencia de materiales. Estas estructuras tienen aplicaciones potenciales en la creación de nuevos materiales con propiedades específicas como mayor resistencia, flexibilidad o conductividad eléctrica. El compuesto podría utilizarse para desarrollar nuevos polímeros o compuestos para diversas aplicaciones industriales .

Síntesis Química: Catalizadores e Intermediarios

Este compuesto también es significativo en la síntesis química, donde puede actuar como catalizador o intermediario en la creación de varios productos químicos. Su estabilidad en diferentes condiciones y reactividad con otros compuestos lo convierten en un activo valioso en el desarrollo de nuevas rutas y metodologías sintéticas, lo que podría conducir a procesos químicos más eficientes y sostenibles .

Análisis Bioquímico

Biochemical Properties

2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in cell growth and differentiation. Additionally, it can impact cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

At the molecular level, 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular processes and overall cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical or cellular response. Toxicity studies have indicated that high doses of the compound can cause significant adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux by inhibiting or modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the localization and accumulation of the compound within different cellular compartments, affecting its overall efficacy and function .

Subcellular Localization

The subcellular localization of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

2,4,5-trimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-10-5-6-16-15(7-10)17-20(18,19)14-9-12(3)11(2)8-13(14)4/h5-9H,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKXNDDKHLABPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.